

Potential Biological Activity of 4-(2-methoxyethoxy)benzoic Acid: A Technical Whitepaper

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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)benzoic acid

Cat. No.: B185382

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Disclaimer: This document summarizes the potential biological activities of **4-(2-methoxyethoxy)benzoic acid** based on available scientific literature for structurally related compounds. To date, no direct experimental studies on the biological activity of **4-(2-methoxyethoxy)benzoic acid** have been identified in the public domain. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of this specific compound's pharmacological profile.

Executive Summary

4-(2-methoxyethoxy)benzoic acid is a benzoic acid derivative with a methoxyethoxy substitution at the para position. While direct biological data for this compound is not currently available, its structural similarity to other biologically active benzoic acid derivatives, and its role as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, suggests a potential for significant pharmacological activity.^{[1][2][3][4]} This whitepaper will explore the predicted biological activities of **4-(2-methoxyethoxy)benzoic acid** by examining the established properties of its parent compound, 4-hydroxybenzoic acid, and other alkoxy-substituted benzoic acids. The potential for this compound to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial properties will be discussed, supported by data from analogous compounds.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C10H12O4	--INVALID-LINK--
Molecular Weight	196.20 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	Inferred
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO	Inferred
CAS Number	27890-92-2	--INVALID-LINK--

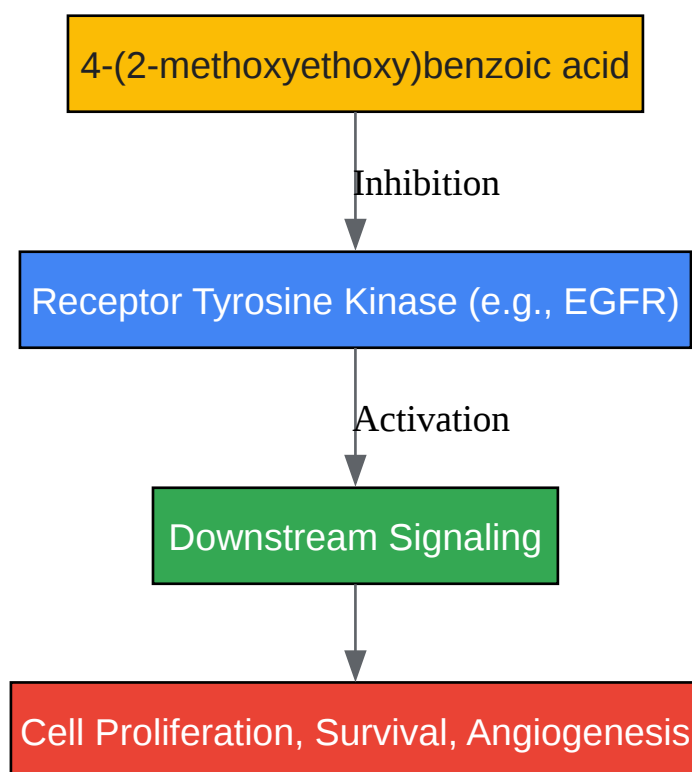
Potential Biological Activities

The biological activities of benzoic acid and its derivatives are well-documented and span a wide range of therapeutic areas.[5][6] The introduction of an alkoxy group, such as the 2-methoxyethoxy group, can significantly modulate the physicochemical properties and biological activity of the parent molecule.

Anticancer Activity

The most compelling evidence for the potential biological relevance of **4-(2-methoxyethoxy)benzoic acid** comes from its use as a precursor in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other cancers.[1][2][3] The core benzoic acid scaffold is a common feature in many anticancer agents, often acting as a key pharmacophore that interacts with biological targets.[7] Derivatives of benzoic acid have been shown to inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of tyrosine kinases.[7]

Hypothesized Mechanism of Action: Based on its structural relationship to Erlotinib, it is plausible that **4-(2-methoxyethoxy)benzoic acid** or its derivatives could exhibit inhibitory activity against receptor tyrosine kinases, such as EGFR. The methoxyethoxy side chain could potentially influence binding affinity and selectivity.



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Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Anti-inflammatory and Antioxidant Activity

4-hydroxybenzoic acid and its derivatives are known to possess anti-inflammatory and antioxidant properties.[5][6] These activities are often attributed to the phenolic hydroxyl group, which can act as a radical scavenger. The ether linkage in **4-(2-methoxyethoxy)benzoic acid** might modulate these properties. Some alkoxy-substituted benzoic acids have shown the ability to reduce inflammation in various experimental models.

Potential Experimental Protocol for Anti-inflammatory Activity (in vitro):

- Cell Line: RAW 264.7 murine macrophages.
- Induction of Inflammation: Lipopolysaccharide (LPS) stimulation.
- Treatment: Pre-incubation with varying concentrations of **4-(2-methoxyethoxy)benzoic acid**.

- **Endpoint Measurement:** Quantification of nitric oxide (NO) production using the Griess reagent and measurement of pro-inflammatory cytokine (e.g., TNF- α , IL-6) levels using ELISA.
- **Data Analysis:** Calculation of IC50 values for the inhibition of NO and cytokine production.

Caption: Workflow for in vitro anti-inflammatory screening.

Antimicrobial Activity

Benzoic acid and its esters (parabens) are widely used as antimicrobial preservatives in food, pharmaceuticals, and cosmetics.[5][6] The antimicrobial activity is generally attributed to the disruption of microbial cell membranes and inhibition of cellular enzymes. The lipophilicity of the molecule, which can be influenced by the alkoxy chain, is a key determinant of its antimicrobial efficacy.

Quantitative Data for Related Benzoic Acid Derivatives (Antimicrobial Activity):

Compound	Organism	IC50 / MIC	Reference
4-Hydroxybenzoic acid	Staphylococcus aureus	160 μ g/mL (IC50)	[5]
4-Hydroxybenzoic acid	Gram-negative bacteria	100-170 μ g/mL (IC50)	[5]
Syringic acid	Various bacteria	0.5-2.5 mg/mL (MIC)	[6]

Structure-Activity Relationship (SAR) Insights

Studies on 4-alkoxybenzoic acid derivatives as inhibitors of the trypanosome alternative oxidase (TAO) have provided valuable SAR insights.[8] These studies suggest that the nature of the alkoxy group significantly impacts biological activity. Key takeaways include:

- The presence of a hydrogen bond-forming substituent at the para position is often crucial for tight binding to biological targets.

- The length and branching of the alkoxy chain can influence both potency and pharmacokinetic properties.
- The substitution pattern on the benzene ring is critical for activity.

Future Directions and Conclusion

While direct evidence is lacking, the structural relationship of **4-(2-methoxyethoxy)benzoic acid** to known bioactive molecules, particularly its role as a key building block for the anticancer drug Erlotinib, strongly suggests that it is a compound of significant biological interest. Future research should focus on the direct evaluation of this compound in a variety of biological assays to confirm the hypothesized anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. In silico modeling and prediction tools could also be employed to further refine our understanding of its potential targets and mechanism of action.^{[9][10]} The synthesis and screening of a library of analogs with modifications to the methoxyethoxy side chain could also yield valuable insights into the structure-activity relationships of this chemical class.

In conclusion, **4-(2-methoxyethoxy)benzoic acid** represents a promising scaffold for further investigation in drug discovery and development. Its potential to interact with key biological targets warrants a thorough experimental evaluation.

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